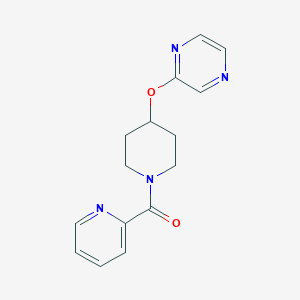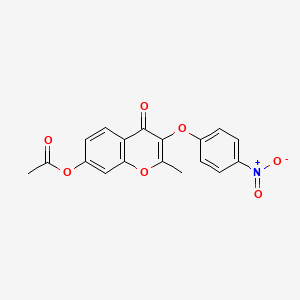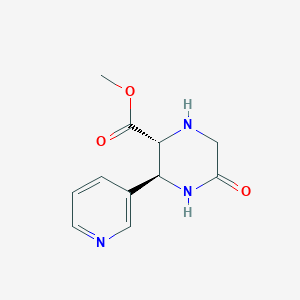![molecular formula C18H17N3O3S2 B2496028 (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one CAS No. 865659-99-0](/img/structure/B2496028.png)
(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one is a complex organic compound that features a chromenyl group, a thiomorpholine moiety, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Imidazolidinone Formation: The imidazolidinone core is formed by the reaction of a suitable diamine with a carbonyl compound.
Thiomorpholine Attachment: The thiomorpholine moiety is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the chromenyl intermediate with the imidazolidinone-thiomorpholine intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiomorpholine or chromenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group may facilitate binding to specific sites, while the thiomorpholine and imidazolidinone moieties contribute to the overall activity by stabilizing the compound or enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-3-[(morpholin-4-yl)methyl]imidazolidin-4-one
- (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(piperidin-4-yl)methyl]imidazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-16-12(10-24-15-4-2-1-3-13(15)16)9-14-17(23)21(18(25)19-14)11-20-5-7-26-8-6-20/h1-4,9-10H,5-8,11H2,(H,19,25)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTXJENAHWBHJP-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)


![N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine](/img/structure/B2495958.png)
![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)
![1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2495964.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2495965.png)
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2495966.png)

